molecular formula C8H7IN2 B1339604 3-iodo-2-methyl-2H-indazole CAS No. 49572-64-7

3-iodo-2-methyl-2H-indazole

Cat. No. B1339604
CAS RN: 49572-64-7
M. Wt: 258.06 g/mol
InChI Key: MPGNCHMFUCTNAW-UHFFFAOYSA-N
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Description

3-iodo-2-methyl-2H-indazole is a derivative of the indazole heterocycle, which is a structural motif found in a variety of biologically active compounds. Indazoles are known to interact with diverse biological targets and are important in drug discovery, often acting as an efficient isostere for structures such as indoles and benzimidazoles .

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. One approach involves a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, which is effective for forming the C-N and N-N bonds characteristic of the indazole ring . Another method utilizes palladium-catalyzed cross-coupling reactions, which have been employed to synthesize novel 3-heteroaryl N-1-functionalized indazoles, including those with an iodo substituent at the 3-position . Additionally, a palladium-catalyzed domino reaction has been developed for the regioselective synthesis of 2H-indazoles, starting from monosubstituted hydrazines and 2-halophenylacetylenes10.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be significantly influenced by substituents. For instance, fluorinated indazoles have been studied using X-ray crystallography and multinuclear magnetic resonance spectroscopy, revealing that the introduction of fluorine atoms can affect the supramolecular structure and tautomeric forms of NH-indazoles . The crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole, another indazole derivative, shows that the indazole system is essentially planar, and the molecule forms dimers organized by symmetry centers .

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions. Nucleophilic substitution reactions have been reported for oxazino-/oxazolino-/benzoxazin[3,2-b]indazoles, yielding a diverse set of 2-substituted 1H-indazolones . The reactivity of indazoles can also be harnessed to synthesize oxazole derivatives, as demonstrated by the synthesis of novel 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazoles can be explored through experimental and computational studies. For example, the electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole have been investigated, providing insights into the geometry, electrostatic properties, and NMR chemical shifts of the parent indazole and its derivatives . Theoretical studies have also been conducted to understand the formation mechanisms of indazole derivatives, such as the intramolecular aliphatic diazonium coupling in the synthesis of 3-methylcarboxy-1H-indazole .

Scientific Research Applications

Antibacterial and Antifungal Properties

Indazole derivatives, including 3-iodo-2-methyl-2H-indazole, have been studied for their biological properties. They exhibit a range of biological activities, including antimicrobial effects. A series of N-methyl-3-aryl inazoles has demonstrated potency against bacterial strains like Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium, and a fungal strain Candida albicans. These properties make indazole derivatives, including the 3-iodo-2-methyl variant, of significant interest in the development of new antimicrobial agents (Panda et al., 2022).

Structural and Spectroscopic Analysis

Indazoles, such as 3-iodo-2-methyl-2H-indazole, are also of interest in structural and spectroscopic studies. The structures of various NH-indazoles have been determined, showcasing how substituents can affect the supramolecular structure of these compounds. For instance, 3-methyl-1H-indazole forms hydrogen-bonded dimers, while other derivatives form more complex structures. These studies are crucial for understanding the chemical behavior of indazoles and how they interact in different environments, which is essential for their application in various scientific fields (Teichert et al., 2007).

Synthesis and Modification

The synthesis and modification of indazole derivatives are vital areas of research, particularly for creating compounds with desirable biological or chemical properties. 3-Iodo-2-methyl-2H-indazole can undergo various chemical reactions, including palladium-catalyzed cross-coupling, to produce novel compounds. These synthetic strategies are fundamental in the development of new drugs and materials. For example, the efficient synthesis of novel 3-heteroaryl N-1-functionalized indazoles via palladium cross-coupling reactions highlights the versatility of indazole derivatives in chemical synthesis (Fraile et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, 2-methyl-2H-indazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indazole derivatives, including 3-iodo-2-methyl-2H-indazole, have shown promising biological activities, such as antimicrobial and anti-inflammatory effects . Therefore, the medicinal properties of indazole need to be explored further for the treatment of various pathological conditions .

properties

IUPAC Name

3-iodo-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGNCHMFUCTNAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469280
Record name 3-iodo-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-2-methyl-2H-indazole

CAS RN

49572-64-7
Record name 3-iodo-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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